molecular formula C22H26N2O5 B1677606 4-(2-Hydroxy-3-(3-(2-methoxyphenoxy)-2-propylamino)propoxy)-1(2H)isoquinolinone CAS No. 93750-14-2

4-(2-Hydroxy-3-(3-(2-methoxyphenoxy)-2-propylamino)propoxy)-1(2H)isoquinolinone

Cat. No.: B1677606
CAS No.: 93750-14-2
M. Wt: 398.5 g/mol
InChI Key: BZAQSBHYQKDSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-1518 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired adrenergic receptor blocking properties. The detailed synthetic routes and reaction conditions are proprietary and specific to the industrial production methods employed by pharmaceutical companies .

Chemical Reactions Analysis

N-1518 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-1518 has a wide range of scientific research applications, including:

Mechanism of Action

N-1518 exerts its effects by competitively blocking alpha-1 and beta-1 adrenergic receptors. This blockade prevents the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors. As a result, it reduces vasoconstriction and heart rate, leading to vasodilation and decreased blood pressure .

Comparison with Similar Compounds

N-1518 is similar to other adrenergic receptor blockers, such as labetalol and carvedilol. it is unique in its higher selectivity for alpha-1 receptors compared to beta-1 receptors . This selectivity makes it particularly effective in reducing peripheral vascular resistance and treating hypertension.

Similar Compounds

N-1518’s unique selectivity profile and vasodilatory effects distinguish it from these similar compounds, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

93750-14-2

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

4-[2-hydroxy-3-[1-(2-methoxyphenoxy)propan-2-ylamino]propoxy]-2H-isoquinolin-1-one

InChI

InChI=1S/C22H26N2O5/c1-15(13-28-20-10-6-5-9-19(20)27-2)23-11-16(25)14-29-21-12-24-22(26)18-8-4-3-7-17(18)21/h3-10,12,15-16,23,25H,11,13-14H2,1-2H3,(H,24,26)

InChI Key

BZAQSBHYQKDSGT-UHFFFAOYSA-N

SMILES

CC(COC1=CC=CC=C1OC)NCC(COC2=CNC(=O)C3=CC=CC=C32)O

Canonical SMILES

CC(COC1=CC=CC=C1OC)NCC(COC2=CNC(=O)C3=CC=CC=C32)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(2-hydroxy-3-(3-(2-methoxyphenoxy)-2-propylamino)propoxy)-1(2H)isoquinolinone
N 1518
N-1518

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Hydroxy-3-(3-(2-methoxyphenoxy)-2-propylamino)propoxy)-1(2H)isoquinolinone
Reactant of Route 2
Reactant of Route 2
4-(2-Hydroxy-3-(3-(2-methoxyphenoxy)-2-propylamino)propoxy)-1(2H)isoquinolinone
Reactant of Route 3
Reactant of Route 3
4-(2-Hydroxy-3-(3-(2-methoxyphenoxy)-2-propylamino)propoxy)-1(2H)isoquinolinone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(2-Hydroxy-3-(3-(2-methoxyphenoxy)-2-propylamino)propoxy)-1(2H)isoquinolinone
Reactant of Route 5
Reactant of Route 5
4-(2-Hydroxy-3-(3-(2-methoxyphenoxy)-2-propylamino)propoxy)-1(2H)isoquinolinone
Reactant of Route 6
Reactant of Route 6
4-(2-Hydroxy-3-(3-(2-methoxyphenoxy)-2-propylamino)propoxy)-1(2H)isoquinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.